molecular formula C15H14N2O2 B2836649 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide CAS No. 1356636-05-9

4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2836649
CAS RN: 1356636-05-9
M. Wt: 254.289
InChI Key: SGSPUJCXKVAGAK-UHFFFAOYSA-N
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Description

4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide, also known as FM-PMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is a member of the benzamide family and has a molecular weight of 276.32 g/mol.

Mechanism of Action

The mechanism of action of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression. By inhibiting HDAC activity, 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide has been shown to exhibit potent anti-tumor activity in vitro and in vivo. In addition, this compound has been shown to have low toxicity in normal cells, making it a promising candidate for further development as an anti-cancer drug. 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide is its potent anti-tumor activity, which makes it a promising candidate for further development as an anti-cancer drug. In addition, this compound has been shown to have low toxicity in normal cells, which is a desirable characteristic for any potential drug candidate. However, one limitation of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide is its limited solubility in aqueous solutions, which may make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide. One area of focus could be the development of more efficient synthesis methods to produce larger quantities of this compound. Another area of research could be the investigation of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide's potential applications in the treatment of other diseases, such as inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide and to identify potential drug targets for this compound. Finally, preclinical and clinical studies are needed to evaluate the safety and efficacy of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide as a potential anti-cancer drug.

Synthesis Methods

4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide can be synthesized using a multi-step process involving the reaction of 2-pyridinemethanol with 4-formyl-N-methylbenzamide. The resulting intermediate is then subjected to a series of reactions, including reduction and acylation, to yield the final product. This synthesis method has been optimized to produce high yields of 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide with high purity.

Scientific Research Applications

4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.

properties

IUPAC Name

4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-17(10-14-4-2-3-9-16-14)15(19)13-7-5-12(11-18)6-8-13/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSPUJCXKVAGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-formyl-N-methyl-N-(pyridin-2-ylmethyl)benzamide

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